5-Methyl-1,2,4-oxadiazole-3-carboxamide
Overview
Description
5-Methyl-1,2,4-oxadiazole-3-carboxamide is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Rearrangement : 5-Methyl-1,2,4-oxadiazole-3-carboxamide can be produced via the photochemical rearrangement of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions. This process involves hydrolysis and subsequent elimination of water, with the basic structure determined by X-ray analysis (Pfoertner & Daly, 1987).
Synthesis for Pharmaceutical Use : A study focused on the acid-promoted reaction of N-(cyanomethyl) amide with a nitrosation reagent to facilitate the synthesis of 1,2,4-oxadiazole-3-carboxamide, a compound extensively used in pharmaceutical chemistry. This novel synthesis method offers convenience and efficiency in producing compounds containing 1,2,4-oxadiazole-3-carboxamide (Du et al., 2021).
Antiviral Activity Study : Research on 3-(β-D-Ribofuranosyl)-1,2,4-oxadiazole-5-carboxamide, a compound similar in structure, found no significant activity against herpes simplex virus type-I (HSV-I) and semliki forest virus (SFV), indicating specific antiviral properties of these compounds (Pratap & Yarovenko, 2000).
Structural Analysis in Chemical Reactions : The crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, was determined by single-crystal X-ray analysis. This study contributes to understanding the reaction mechanisms and product structures in chemical reactions involving oxadiazole derivatives (Viterbo et al., 1980).
Metabolism and Disposition in Drug Discovery : 19F-nuclear magnetic resonance (NMR) spectroscopy was used to study the metabolic fate and excretion balance of compounds containing 1,2,4-oxadiazole-3-carboxamide derivatives. This research aids in the selection of candidates for further development in drug discovery programs (Monteagudo et al., 2007).
Synthesis and Antineoplastic Activity : A study reported the synthesis and in silico antineoplastic evaluation of an oxadiazole derivative. This research contributes to the development of chemotherapy agents with reduced side effects, highlighting the role of computational methods in drug discovery (Santos et al., 2021).
properties
IUPAC Name |
5-methyl-1,2,4-oxadiazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-6-4(3(5)8)7-9-2/h1H3,(H2,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKIQNJEYFIKOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,4-oxadiazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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